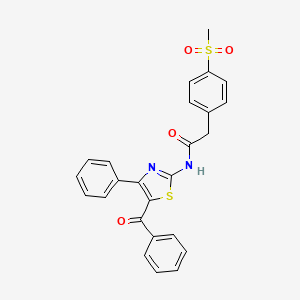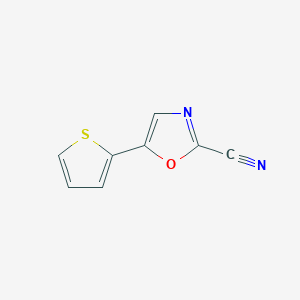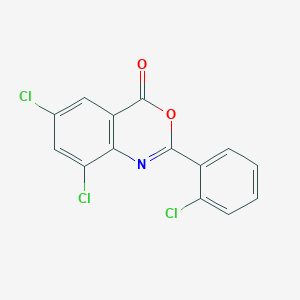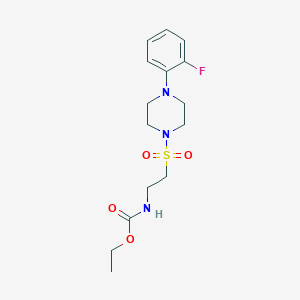![molecular formula C13H14F4N2O B2594726 2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide CAS No. 1292097-95-0](/img/structure/B2594726.png)
2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide” is a chemical compound with the molecular formula C13H14F4N2O. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been reviewed . The synthesis typically involves the use of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate .Molecular Structure Analysis
The molecular structure of “2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide” consists of 13 carbon atoms, 14 hydrogen atoms, 4 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom. The molecular weight is 290.262.Chemical Reactions Analysis
2-Fluoro-4-(trifluoromethyl)pyridine, a related compound, acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
Trifluoromethylpyridines, including “2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide”, are characterized by the presence of a fluorine atom and a pyridine in their structure, which bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学的研究の応用
Agrochemical Industry
2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide: and its derivatives are primarily used in the agrochemical industry for the protection of crops from pests. The trifluoromethylpyridine (TFMP) moiety, a key structural component of this compound, has been incorporated into more than 20 new agrochemicals that have acquired ISO common names .
Pharmaceutical Development
Several TFMP derivatives, including 2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide , are used in pharmaceuticals. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials. The unique physicochemical properties of the fluorine atom contribute to the biological activities of these compounds .
Veterinary Medicine
In addition to human pharmaceuticals, TFMP derivatives are also utilized in veterinary medicine. Two veterinary products containing the TFMP structure have been approved, showcasing the versatility of this compound in various medical applications .
Synthesis of Fluorinated Organic Chemicals
The compound is used as an intermediate in the synthesis of fluorinated organic chemicals. These chemicals are important in the development of new materials and compounds with unique properties due to the presence of fluorine .
Catalysis
2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide: acts as a catalytic ligand in certain chemical reactions. For instance, it is involved in the regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene, catalyzed by palladium .
Synthesis of Metal-Organic Frameworks (MOFs)
The compound is also used in the synthesis of MOFs. These frameworks are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. MOFs are utilized in various applications, including gas storage, separation, and catalysis .
特性
IUPAC Name |
2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F4N2O/c14-11-7-8(5-6-18-11)12(20)19-10-4-2-1-3-9(10)13(15,16)17/h5-7,9-10H,1-4H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISIVHPSQMJVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(F)(F)F)NC(=O)C2=CC(=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2594643.png)




![9-methyl-3-phenyl-1,7-dipropyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2594652.png)
![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methylazetidin-3-amine](/img/structure/B2594653.png)

![2-ethyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2594658.png)
![N-(4-fluorophenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2594659.png)
![6-Chloro-N-[2-hydroxy-2-(1,3-thiazol-5-yl)ethyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2594661.png)
![(Z)-3-methyl-5-((9-methyl-4-oxo-2-((1-phenylethyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2594662.png)
![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2594663.png)
